molecular formula C9H17NO2 B2595314 4-(1,4-Dioxan-2-yl)piperidine CAS No. 1824102-03-5

4-(1,4-Dioxan-2-yl)piperidine

Cat. No.: B2595314
CAS No.: 1824102-03-5
M. Wt: 171.24
InChI Key: MQQGENHQDYYHHM-UHFFFAOYSA-N
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Description

4-(1,4-Dioxan-2-yl)piperidine is a chemical compound characterized by a piperidine ring substituted with a 1,4-dioxane moiety.

Biochemical Analysis

Biochemical Properties

Piperidine derivatives, which share a similar structure, have been reported to exhibit a wide range of biological activities . These include interactions with various enzymes and proteins, but specific interactions of 4-(1,4-Dioxan-2-yl)piperidine with biomolecules have not been reported yet.

Cellular Effects

Piperidine derivatives have been reported to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo

Molecular Mechanism

Research on similar piperidine derivatives suggests that these compounds may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific mechanisms for this compound have not been elucidated.

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been reported in the literature. Studies on similar compounds suggest that dosage can significantly impact the observed effects , but specific data for this compound is lacking.

Metabolic Pathways

Piperidine derivatives are known to be involved in a variety of metabolic processes , but specific pathways for this compound have not been identified.

Transport and Distribution

The compound’s physical and chemical properties, such as its molecular weight and structure, likely influence its transport and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,4-Dioxan-2-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of piperidine with 1,4-dioxane in the presence of a suitable catalyst. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters and improved yield. The use of high-purity starting materials and optimized reaction conditions is crucial for achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-(1,4-Dioxan-2-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced piperidine derivatives .

Scientific Research Applications

4-(1,4-Dioxan-2-yl)piperidine has several applications in scientific research:

Comparison with Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    1,4-Dioxane: A six-membered ring containing two oxygen atoms.

Comparison: 4-(1,4-Dioxan-2-yl)piperidine is unique due to the combination of the piperidine and 1,4-dioxane moieties. This structural feature imparts distinct chemical and physical properties, making it different from its individual components .

Properties

IUPAC Name

4-(1,4-dioxan-2-yl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h8-10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQGENHQDYYHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824102-03-5
Record name 4-(1,4-dioxan-2-yl)piperidine
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